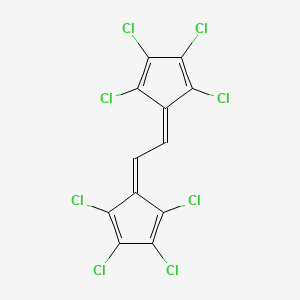![molecular formula C20H26O2 B14245088 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene CAS No. 340276-66-6](/img/structure/B14245088.png)
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene is a chemical compound with the molecular formula C20H22O2 It is characterized by the presence of two hex-5-yn-1-yloxy groups attached to a benzene ring through methylene linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of hex-5-yn-1-ol and 1,2-bis(bromomethyl)benzene.
Reaction: The hex-5-yn-1-ol is reacted with a base such as sodium hydride to form the corresponding alkoxide. This alkoxide is then reacted with 1,2-bis(bromomethyl)benzene in a nucleophilic substitution reaction to yield this compound.
Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are common.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis{[(but-3-yn-1-yl)oxy]methyl}benzene: Similar structure but with shorter alkyne chains.
1,2-Bis{[(prop-2-yn-1-yl)oxy]methyl}benzene: Another similar compound with even shorter alkyne chains.
Uniqueness
1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene is unique due to its longer alkyne chains, which can provide different reactivity and properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring longer linkers or spacers.
Eigenschaften
CAS-Nummer |
340276-66-6 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1,2-bis(hex-5-ynoxymethyl)benzene |
InChI |
InChI=1S/C20H26O2/c1-3-5-7-11-15-21-17-19-13-9-10-14-20(19)18-22-16-12-8-6-4-2/h1-2,9-10,13-14H,5-8,11-12,15-18H2 |
InChI-Schlüssel |
AUQTUJSSQQJJOH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCOCC1=CC=CC=C1COCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



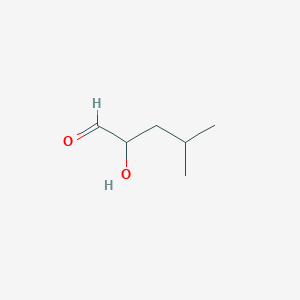
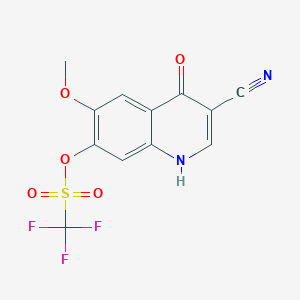
![1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]](/img/structure/B14245029.png)
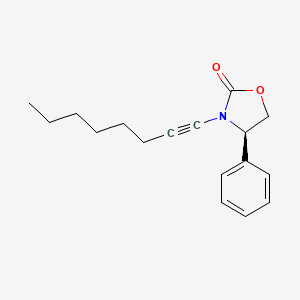
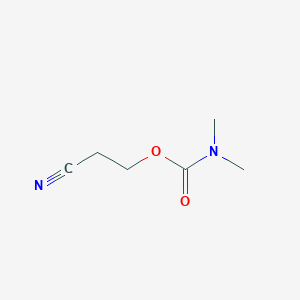


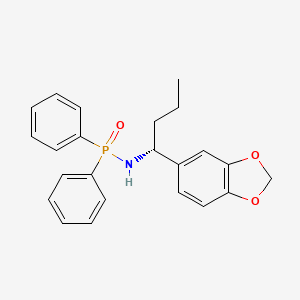

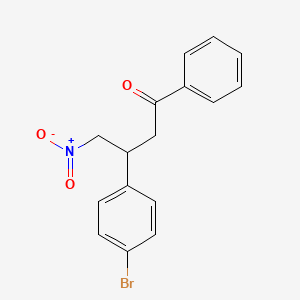
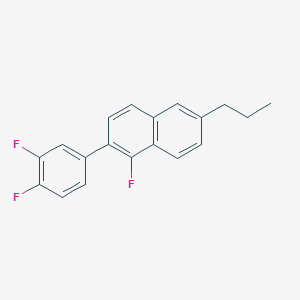
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)
